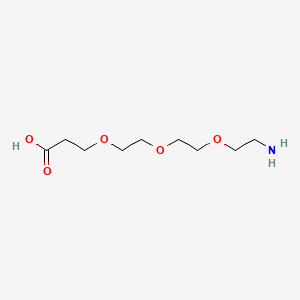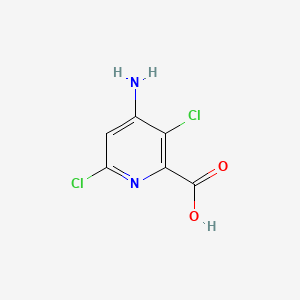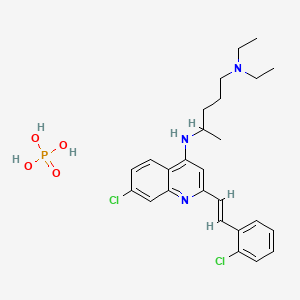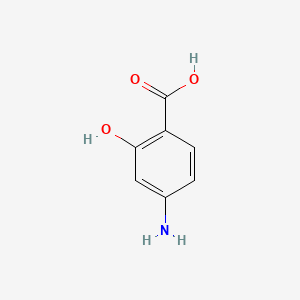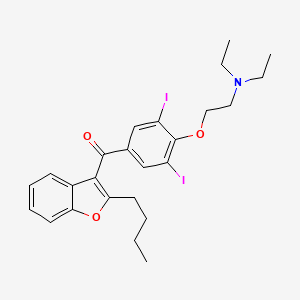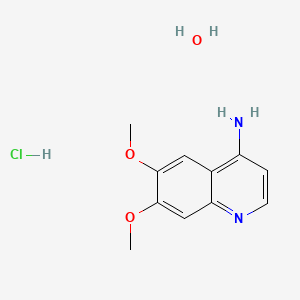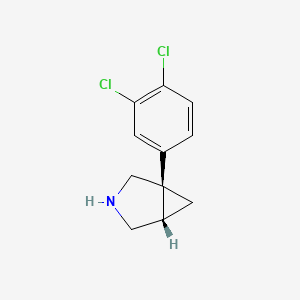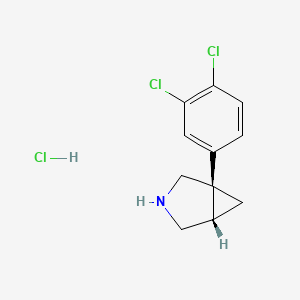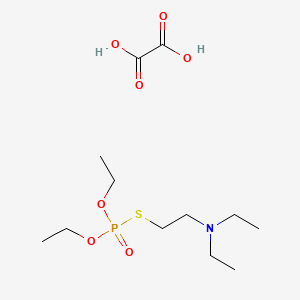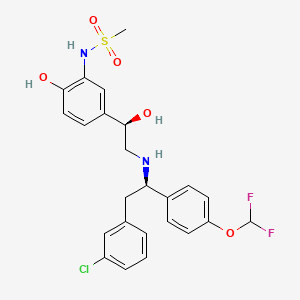
BMS-210285
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BMS-210285 是一种最初由百时美施贵宝公司开发的小分子药物。它是一种 β3-肾上腺素能受体激动剂,主要靶向 β3-肾上腺素能受体。 该化合物因其在治疗 2 型糖尿病和肥胖等代谢疾病方面的潜在治疗应用而被研究 .
准备方法
BMS-210285 的合成路线和反应条件在公开文献中没有广泛记载。作为一种小分子药物,它的合成可能涉及有机合成的多个步骤,包括核心结构的形成、官能团修饰和纯化过程。 工业生产方法通常涉及在受控环境中进行大规模合成,以确保最终产品的纯度和一致性 .
化学反应分析
BMS-210285 与许多小分子药物一样,可以发生各种化学反应,包括:
氧化: 此反应涉及添加氧或去除氢。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 此反应涉及添加氢或去除氧。常见的还原剂包括氢化锂铝和硼氢化钠。
取代: 此反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。
科学研究应用
化学: 作为一种 β3-肾上腺素能受体激动剂,它作为一种工具化合物用于研究受体-配体相互作用和受体信号通路。
生物学: 它用于研究,以了解 β3-肾上腺素能受体在代谢过程和能量消耗中的作用。
医学: BMS-210285 被研究用于治疗 2 型糖尿病和肥胖等代谢疾病。尽管其开发已中止,但它为 β3-肾上腺素能受体的治疗靶向提供了宝贵的见解。
作用机制
BMS-210285 通过与 β3-肾上腺素能受体结合并激活而发挥作用。这种激活导致腺苷酸环化酶的刺激,从而增加细胞内环状腺苷单磷酸 (cAMP) 的水平。cAMP 水平升高激活蛋白激酶 A (PKA),进而磷酸化各种靶蛋白,导致脂肪分解和产热增加。 这些过程有助于该化合物在代谢疾病中的潜在治疗效果 .
相似化合物的比较
BMS-210285 可以与其他 β3-肾上腺素能受体激动剂进行比较,例如:
米拉贝隆: 用于临床治疗膀胱过度活动症。
CL 316,243: 一种研究化合物,用于研究 β3-肾上腺素能受体功能。
This compound 在其特定的结构特征及其最初的代谢疾病开发重点方面是独特的。 虽然其他 β3-肾上腺素能受体激动剂已找到临床应用,但 this compound 的开发已中止,突出了将临床前发现转化为临床成功的挑战 .
属性
CAS 编号 |
344607-69-8 |
|---|---|
分子式 |
C24H25ClF2N2O5S |
分子量 |
527.0 g/mol |
IUPAC 名称 |
N-[5-[(1R)-2-[[(1R)-2-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]ethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C24H25ClF2N2O5S/c1-35(32,33)29-21-13-17(7-10-22(21)30)23(31)14-28-20(12-15-3-2-4-18(25)11-15)16-5-8-19(9-6-16)34-24(26)27/h2-11,13,20,23-24,28-31H,12,14H2,1H3/t20-,23+/m1/s1 |
InChI 键 |
DSEGFUSAJVUFLK-OFNKIYASSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC(F)F)O)O |
手性 SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CN[C@H](CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC(F)F)O)O |
规范 SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC(F)F)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BMS-210285; BMS210285; BMS 210285; UNII-WS7S13Q9RH; CHEMBL60116; WS7S13Q9RH; SCHEMBL13550990; BDBM50073046. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


